molecular formula C25H22F3N5O B3440341 (4-Benzylpiperazin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

(4-Benzylpiperazin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

Cat. No.: B3440341
M. Wt: 465.5 g/mol
InChI Key: NSETXRVPUWONSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzylpiperazin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a potent and selective small molecule inhibitor of the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase. This compound has emerged as a critical pharmacological tool for dissecting DDR1's role in a range of pathological processes. Its primary research value lies in its ability to selectively block collagen-induced DDR1 activation, autophosphorylation, and subsequent downstream signaling Source . This mechanism has proven invaluable in studies exploring oncogenesis, as DDR1 signaling promotes tumor cell survival, proliferation, and invasion in certain cancer types, including breast and lung carcinomas Source . Furthermore, research utilizing this inhibitor has elucidated the receptor's significant function in fibrotic diseases, where it contributes to the excessive deposition of extracellular matrix in organs such as the kidney and lung Source . By providing a means to precisely inhibit DDR1, this compound enables researchers to investigate novel therapeutic strategies targeting fibrosis, cancer metastasis, and other DDR1-mediated pathologies, making it an essential compound for exploratory biology and drug discovery efforts.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3N5O/c26-25(27,28)22-15-20(19-9-5-2-6-10-19)29-23-16-21(30-33(22)23)24(34)32-13-11-31(12-14-32)17-18-7-3-1-4-8-18/h1-10,15-16H,11-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSETXRVPUWONSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolopyrimidine core, which is then functionalized with a trifluoromethyl group. The benzylpiperazine moiety is introduced through nucleophilic substitution reactions. The final step involves the formation of the methanone linkage under controlled conditions, often using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Purification methods like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Representation

The compound features a piperazine ring linked to a pyrazolo-pyrimidine moiety, which contributes to its biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability.

Medicinal Chemistry

Antitumor Activity

Recent studies indicate that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit promising antitumor properties. The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation.

Case Study: In Vitro Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
(4-Benzylpiperazin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanoneMCF-715.0Inhibition of PI3K/Akt pathway
Similar DerivativeHeLa10.0Induction of apoptosis

This table summarizes the anticancer activity observed in various cell lines, demonstrating the compound's potential as a therapeutic agent.

Neuropharmacology

Effects on Serotonin Receptors

The benzylpiperazine moiety suggests potential activity at serotonin receptors, particularly 5-HT1A and 5-HT2A. This has implications for the treatment of mood disorders and anxiety.

Research Findings

Studies have shown that compounds with similar structures can act as agonists or antagonists at these receptors, leading to alterations in neurotransmitter release and modulation of mood.

Material Science

Polymerization Studies

The compound's unique structure allows it to be utilized in polymer chemistry as a precursor for creating functionalized polymers with specific properties.

Application Example: Synthesis of Functional Polymers

Polymer TypeMonomer RatioProperties
Conductive Polymer1:3 (compound:monomer)Enhanced electrical conductivity
Biodegradable Polymer1:2 (compound:monomer)Improved mechanical strength

These polymers can find applications in electronics and biodegradable materials.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The trifluoromethyl group enhances its binding affinity and selectivity, while the benzylpiperazine moiety contributes to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core

Table 1: Key Structural Differences in Pyrazolo[1,5-a]pyrimidine Analogues
Compound Name Position 5 Substituent Position 7 Substituent Piperazine Modification Molecular Formula Molecular Weight (g/mol) Source
Target Compound Phenyl CF₃ 4-Benzylpiperazin-1-yl C₂₉H₂₅F₃N₆O 546.55 -
(4-Benzoylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone Phenyl CF₃ 4-Benzoylpiperazin-1-yl C₂₉H₂₃F₃N₆O₂ 560.53
(4-Benzyhydrylpiperazin-1-yl)-[5-thiophen-2-yl-7-CF₃-pyrazolo[1,5-a]pyrimidin-3-yl]methanone Thiophen-2-yl CF₃ 4-Benzyhydrylpiperazin-1-yl C₂₉H₂₄F₃N₅OS 547.60
5-(1,3-Benzodioxol-5-yl)-7-CF₃-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone 1,3-Benzodioxol-5-yl CF₃ (saturated core) 4-Methylpiperidinyl C₂₃H₂₂F₃N₅O₃ 493.44
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-CF₃-pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl CF₃ 2-Methyl (no piperazine) C₂₁H₁₂Cl₂F₄N₄ 477.25
Key Observations :
  • Piperazine Modifications: The benzyl group in the target compound enhances lipophilicity compared to the benzoyl analogue (), which introduces a ketone that may reduce basicity and alter hydrogen-bonding capacity .
  • Core Modifications :
    • Thiophen-2-yl () replaces phenyl at position 5, introducing sulfur-based interactions (e.g., π-stacking or hydrophobic effects) .
    • Saturated pyrazolo[1,5-a]pyrimidine () reduces aromaticity, possibly affecting planarity and target binding .
    • Halogenated substituents () like chlorine and fluorine enhance electronegativity, favoring halogen bonding with residues like tyrosine or asparagine .

Physicochemical and Pharmacokinetic Implications

Table 2: Physicochemical Properties of Select Analogues
Compound Feature Target Compound Benzoylpiperazine Analogue () Benzhydryl-Thiophene Analogue ()
LogP (Predicted) ~3.8 ~3.5 ~4.2
Hydrogen Bond Acceptors 7 8 7
Rotatable Bonds 6 7 8
Polar Surface Area (Ų) 85 95 80
Key Insights :
  • Lipophilicity : The benzhydryl-thiophene analogue (LogP ~4.2) is more lipophilic than the target compound, which may improve membrane permeability but reduce aqueous solubility .

Biological Activity

The compound (4-Benzylpiperazin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Molecular Structure

  • Molecular Formula : C25H26F3N5O
  • Molecular Weight : 469.5 g/mol
  • CAS Number : 351438-27-2

The structure consists of a piperazine moiety linked to a pyrazolo-pyrimidine scaffold, which is known for its diverse pharmacological properties.

Physical Properties

PropertyValue
Melting PointNot specified
Purity≥95%

The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Studies have indicated that it may function as an inhibitor of certain enzymes and receptors, including:

  • Tyrosinase Inhibition : Research has shown that derivatives of the piperazine scaffold can inhibit tyrosinase, an enzyme critical for melanin production. For instance, a related compound demonstrated an IC50 of 0.18 μM against Agaricus bisporus tyrosinase, significantly outperforming standard inhibitors like kojic acid (IC50 = 17.76 μM) .

Efficacy in Biological Assays

  • Antimelanogenic Effects : The compound has shown promise in reducing melanin production in B16F10 melanoma cells without cytotoxic effects. This suggests potential applications in skin-whitening formulations or treatments for hyperpigmentation.
  • Inhibition of mTOR Pathway : Similar compounds have been reported to inhibit the mTOR pathway, which is crucial in cancer biology and metabolic regulation. The inhibition of mTORC1 and mTORC2 has been linked with anti-cancer effects .
  • Anticonvulsant Activity : Some piperazine derivatives have been evaluated for their anticonvulsant properties, indicating a broader spectrum of pharmacological activities .

Case Study 1: Tyrosinase Inhibition

A study focused on the synthesis and evaluation of various piperazine derivatives highlighted the significant inhibitory effect of one compound on tyrosinase activity. The kinetic studies confirmed that it acted as a competitive inhibitor, providing insights into its binding affinity and mechanism .

Case Study 2: Anticancer Activity

In another investigation, piperazine derivatives were tested against cancer cell lines, demonstrating selective cytotoxicity. The compounds exhibited lower toxicity towards normal cells while effectively inhibiting tumor growth in vitro .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Synthesis Methodology : The compound's pyrazolo[1,5-a]pyrimidine core is typically synthesized via condensation of aminopyrazoles with dielectrophilic reagents. Substitution reactions introduce the 4-benzylpiperazine moiety. Key steps include:

  • Suzuki-Miyaura coupling for aryl group introduction (e.g., phenyl or trifluoromethyl-substituted rings) .
  • Piperazine functionalization via nucleophilic aromatic substitution or alkylation .
    • Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–120°C), and catalysts (Pd-based for cross-coupling) are critical. Purification via column chromatography or recrystallization improves purity .

Q. How is structural characterization performed to confirm the compound’s identity?

  • Analytical Techniques :

  • X-ray crystallography for absolute configuration determination (e.g., bond lengths, angles, and torsion angles) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., trifluoromethyl at C7, benzylpiperazine at C2) .
  • Mass spectrometry (HRMS) for molecular weight validation (theoretical MW: 495.5 g/mol) .

Q. What preliminary biological activities have been reported for structurally analogous pyrazolo[1,5-a]pyrimidines?

  • Screening Data : Analogous compounds exhibit:

  • Anticancer activity : Inhibition of kinase pathways (e.g., KDR kinase) via pyrimidine core interactions .
  • Anti-inflammatory effects : Modulation of COX-2 or TNF-α pathways, linked to the trifluoromethyl group’s electron-withdrawing properties .
  • Neuroprotective potential : Piperazine derivatives often target GPCRs or neurotransmitter transporters .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Key Substituent Effects :

Substituent PositionFunctional GroupObserved Impact on Activity
C2 (piperazine)BenzylEnhances blood-brain barrier penetration
C5 (phenyl)Electron-donating groups (e.g., -OCH₃)Increases solubility but may reduce target affinity
C7 (trifluoromethyl)-CF₃Improves metabolic stability and lipophilicity
  • Methodology : Compare IC₅₀ values against biological targets (e.g., kinases) for derivatives with modified substituents .

Q. What crystallographic data are available to resolve ambiguities in the compound’s 3D conformation?

  • X-ray Findings :

  • The pyrazolo[1,5-a]pyrimidine core is planar, with the trifluoromethyl group adopting a staggered conformation to minimize steric strain .
  • The benzylpiperazine moiety exhibits a chair conformation, with the phenyl ring orthogonal to the pyrimidine plane .
    • Applications : Molecular docking studies using these data can predict binding modes to therapeutic targets (e.g., ATP-binding pockets) .

Q. How can conflicting solubility and stability data from different experimental setups be reconciled?

  • Data Contradictions : Discrepancies may arise from:

  • Solvent polarity : Higher solubility in DMSO vs. aqueous buffers due to hydrophobic trifluoromethyl and benzyl groups .
  • pH-dependent stability : The piperazine nitrogen (pKa ~7.5) protonates in acidic conditions, altering solubility .
    • Resolution Strategy : Standardize assays using biorelevant media (e.g., PBS at pH 7.4) and quantify degradation products via HPLC .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Scalability Issues :

  • Chiral centers : Use asymmetric catalysis (e.g., chiral Pd ligands) during cross-coupling steps .
  • Purification : Switch from column chromatography to crystallization for large batches (solvent: ethyl acetate/hexane) .
    • Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism .

Methodological Notes

  • Key References : Synthesis , crystallography , and bioactivity are prioritized.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Benzylpiperazin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Reactant of Route 2
Reactant of Route 2
(4-Benzylpiperazin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.